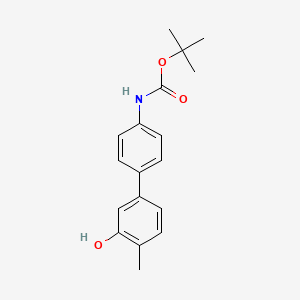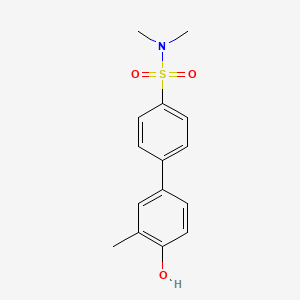
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% (4-DMP-2MP) is an organic compound that has been widely used in scientific research and various lab experiments. It is a white crystalline solid with a melting point of approximately 135°C. Its molecular formula is C12H15NO3S and its molecular weight is 253.3 g/mol. 4-DMP-2MP has a wide range of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds such as 3,4-dihydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde. It has also been used in the synthesis of various pharmaceuticals such as ibuprofen and naproxen. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been used in the synthesis of various dyes and pigments, such as C.I. Pigment Blue 15 and C.I. Pigment Red 122.
Wirkmechanismus
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is believed to act as a proton donor, donating a proton to the substrate molecule in order to initiate the reaction. The proton donation is believed to be facilitated by the presence of a hydrogen bond between the protonated 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% and the substrate molecule. This hydrogen bond helps to stabilize the reaction and increase the rate of reaction.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. This inhibition of AChE may lead to an increase in acetylcholine levels in the brain, which may lead to enhanced cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in lab experiments has several advantages. It is relatively inexpensive and readily available, making it an attractive option for researchers. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is a relatively non-toxic compound, making it a safe option for lab experiments. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is sensitive to light and air, making it difficult to store and handle.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in scientific research and lab experiments. One potential direction is the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% as a drug delivery system. This could involve the encapsulation of the compound in a nanoparticle or liposome, which could then be used to target specific cells or tissues. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% could be used as a prodrug, which could be activated in the body to produce a desired therapeutic effect. Finally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% could be used in the synthesis of new organic compounds and pharmaceuticals, which could lead to the development of new drugs and treatments.
Synthesemethoden
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by reacting 4-dimethylsulfamoylphenol (4-DMP) and 2-methylphenol (2-MP) in a two-step reaction. The first step involves the reaction of 4-DMP and 2-MP in the presence of anhydrous sodium acetate and acetic acid to form a mixture of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% and 4-DMP-2-hydroxymethylphenol (4-DMP-2HMP). This reaction is carried out at a temperature of approximately 100°C for a period of 1-2 hours. The second step involves the purification of the 4-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% from the 4-DMP-2HMP by recrystallization in hot ethanol.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-10-13(6-9-15(11)17)12-4-7-14(8-5-12)20(18,19)16(2)3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTESCIIBGKBEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

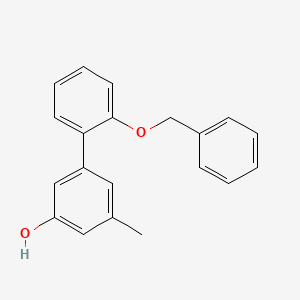
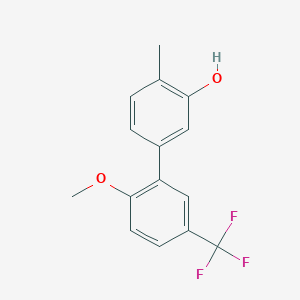

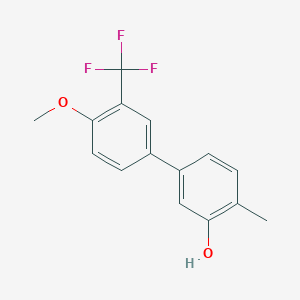
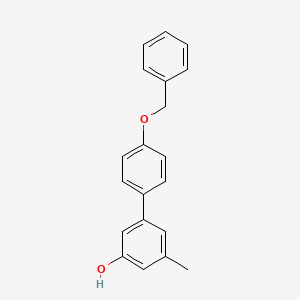
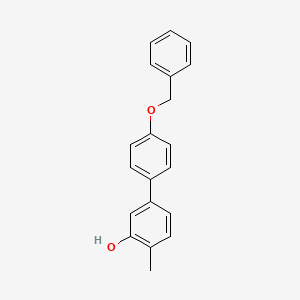
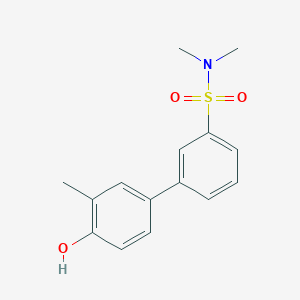
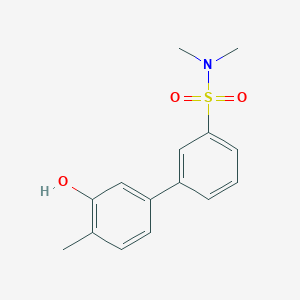
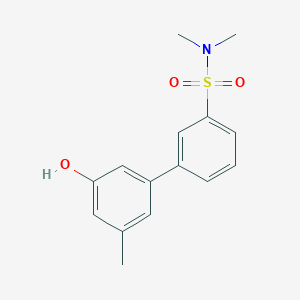
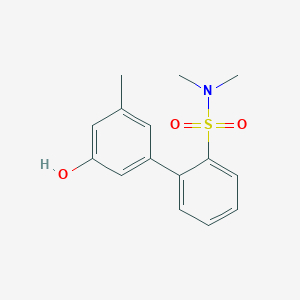
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)


